molecular formula C14H13NO2 B7474616 N-cyclopropyl-3-phenylfuran-2-carboxamide

N-cyclopropyl-3-phenylfuran-2-carboxamide

Cat. No. B7474616
M. Wt: 227.26 g/mol
InChI Key: YOSPNAPZNZLRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-phenylfuran-2-carboxamide is a chemical compound that has attracted attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its potential use in the treatment of various diseases, including cancer and inflammation. In

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-phenylfuran-2-carboxamide involves the inhibition of specific enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, N-cyclopropyl-3-phenylfuran-2-carboxamide has been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-3-phenylfuran-2-carboxamide can have various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, N-cyclopropyl-3-phenylfuran-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-3-phenylfuran-2-carboxamide is its potential as a therapeutic agent for various diseases. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of N-cyclopropyl-3-phenylfuran-2-carboxamide is its limited solubility in water, which can make it difficult to administer in certain forms.

Future Directions

There are several future directions for the study of N-cyclopropyl-3-phenylfuran-2-carboxamide. One direction is the exploration of its potential as a therapeutic agent for other diseases, such as diabetes and Alzheimer's disease. Another direction is the development of novel formulations of N-cyclopropyl-3-phenylfuran-2-carboxamide that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic use.

Synthesis Methods

The synthesis of N-cyclopropyl-3-phenylfuran-2-carboxamide involves a multi-step process that begins with the reaction of cyclopropyl bromide with lithium diisopropylamide. The resulting cyclopropyllithium is then reacted with 3-phenylfuran-2-carboxylic acid to produce N-cyclopropyl-3-phenylfuran-2-carboxylic acid. This acid is then converted to the amide form using a coupling agent such as N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide.

Scientific Research Applications

N-cyclopropyl-3-phenylfuran-2-carboxamide has been studied for its potential use in the treatment of cancer and inflammation. Studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells. In addition, N-cyclopropyl-3-phenylfuran-2-carboxamide has been shown to have potential as a therapeutic agent for other diseases, including diabetes and Alzheimer's disease.

properties

IUPAC Name

N-cyclopropyl-3-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(15-11-6-7-11)13-12(8-9-17-13)10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSPNAPZNZLRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-phenylfuran-2-carboxamide

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